Fmoc-cycloleucine is a derivative of cycloleucine, which is an amino acid that features a unique cyclic structure. The Fmoc (9-fluorenylmethoxycarbonyl) group is commonly used as a protective group in peptide synthesis, providing stability and facilitating the selective deprotection of amino acids during solid-phase peptide synthesis. Cycloleucine itself is known for its role in various biological activities, including its potential use in drug development due to its structural properties that mimic natural amino acids.
Cycloleucine was first isolated from the fungus Penicillium chrysogenum and has been synthesized through various methods, including chemical synthesis and fermentation processes. The Fmoc derivative is synthesized primarily for use in peptide synthesis applications, where it acts as a building block.
Fmoc-cycloleucine belongs to the class of modified amino acids, specifically categorized under non-standard amino acids due to its cyclic structure. It is utilized in peptide synthesis as a building block, particularly in the context of Fmoc-based solid-phase peptide synthesis.
The synthesis of Fmoc-cycloleucine typically involves the following steps:
The efficiency of coupling reactions and the stability of the Fmoc group under various conditions are critical for successful synthesis. The choice of solvent, temperature, and concentration can significantly affect yields and purity .
Fmoc-cycloleucine features a cyclic structure that includes a cyclohexyl side chain attached to an α-carbon atom. The Fmoc group provides steric bulk and hydrophobic characteristics that influence its interactions within peptides.
Fmoc-cycloleucine participates in several key reactions during peptide synthesis:
Monitoring these reactions often involves techniques such as High-Performance Liquid Chromatography (HPLC) to assess coupling efficiency and product purity.
The mechanism by which Fmoc-cycloleucine functions within peptides involves:
Fmoc-cycloleucine is primarily utilized in:
Fmoc-cycloleucine (1-(Fmoc-amino)-cyclopentanecarboxylic acid; CAS 117322-30-2) presents unique advantages and challenges in solid-phase peptide synthesis due to its constrained cyclopentane backbone. This non-proteinogenic amino acid derivative features a secondary amine structure that influences coupling kinetics and requires optimized protocols for efficient incorporation. With a molecular weight of 351.4 g/mol and molecular formula C₂₁H₂₁NO₄, this white to off-white powder is typically stored at 0-8°C to maintain stability [1] [7]. Its incorporation demands precise control of coupling parameters to prevent incomplete reactions or epimerization.
The steric hindrance introduced by the cyclopentane ring necessitates extended coupling times (45-90 minutes) and elevated reagent concentrations compared to standard amino acids. Optimal results are achieved using activated ester pre-activation (e.g., O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate [HATU]) with 5-10 equiv in DMF and 2-4 equiv of collidine base [5] [8]. The absence of α-hydrogen in cycloleucine eliminates racemization risk during activation, making it particularly valuable for synthesizing stereochemically pure peptides. However, its conformational rigidity can exacerbate aggregation issues during chain elongation, especially in hydrophobic sequences. This is mitigated through backbone amide protection (pseudoproline dipeptides) or incorporation of temporary solubilizing tags [5] [8].
Table 1: Optimized SPPS Parameters for Fmoc-Cycloleucine Incorporation
Parameter | Standard Amino Acids | Fmoc-Cycloleucine | Purpose of Optimization |
---|---|---|---|
Coupling Time | 20-30 minutes | 45-90 minutes | Overcome steric hindrance |
Activator | HBTU/HOBt | HATU/OxymaPure® | Enhanced activation efficiency |
Base | DIEA (2 equiv) | Collidine (2-4 equiv) | Reduce aspartimide risk |
Temperature | Room temperature | 40-50°C | Improve chain mobility |
Solvent | DMF or NMP | DMF:DCM (3:1) | Balance swelling/solvation |
Post-incorporation Fmoc removal requires standard 20% piperidine in DMF treatments (2 × 2 minutes), with the compound demonstrating excellent stability against base-induced side reactions. The cycloleucine moiety serves as a conformational disruptor that minimizes interchain hydrogen bonding, thereby reducing β-sheet aggregation during elongation of challenging sequences. This property makes it valuable for synthesizing amyloidogenic peptides where aggregation typically hampers synthesis efficiency [5] [8]. Quality control during synthesis should include quantitative ninhydrin testing or chloranil tests to verify complete coupling before proceeding to subsequent residues.
The conformational constraints of Fmoc-cycloleucine make it exceptionally valuable for synthesizing disulfide-rich cyclic peptides, particularly those with cystine knot motifs (cyclotides). Its cyclopentane ring effectively mimics turn structures, facilitating head-to-tail cyclization when positioned at strategic locations in the sequence. The standard approach involves assembly of linear precursors on 2-chlorotrityl chloride resin (2-CTC) using Fmoc chemistry with Fmoc-cycloleucine incorporated at desired positions, followed by partial side-chain protection to enable regioselective cyclization [4].
Following chain assembly, the peptide is cleaved from the resin using mild acidic conditions (1-5% TFA in DCM) that preserve acid-labile side-chain protecting groups (Trt, Acm). This yields a partially protected linear precursor with exposed C-terminal carboxyl and N-terminal amine. Cyclization is performed in dilute solution (typically <0.1 mM concentration) using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or PyAOP (7-azabenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as coupling agents with collidine as base in DMF or DMF:CHCl₃ mixtures. The cycloleucine residue's conformational rigidity reduces the entropic penalty during ring closure, significantly improving cyclization yields compared to more flexible linkers [4].
Table 2: Cyclization Efficiency with Fmoc-Cycloleucine in Cyclotide Synthesis
Peptide Class | Linear Sequence Length | Cyclization Yield (Traditional Linker) | Cyclization Yield (Cycloleucine Linker) | Folding Efficiency |
---|---|---|---|---|
Möbius (M) | 30-33 aa | 45-55% | 70-78% | >90% |
Bracelet (B) | 29-31 aa | 30-42% | 65-72% | 85-90% |
Trypsin Inhibitor (T) | 27-29 aa | 50-60% | 75-82% | >95% |
After successful cyclization, global deprotection is achieved with TFA-based cocktails containing appropriate scavengers. The cyclized peptide undergoes oxidative folding in ammonium acetate buffer (pH 7.5-8.0) with redox shuffling systems (glutathione reduced/oxidized) to facilitate correct disulfide bond formation. The cycloleucine residue's hydrophobic character enhances correct folding by promoting intramolecular interactions essential for native structure formation. This methodology has been successfully applied to synthesize kalata B1 mutants and grafted analogues with preserved bioactivity, demonstrating its versatility in peptide engineering applications [4].
The development of orthogonal protection schemes is crucial when incorporating Fmoc-cycloleucine into complex peptides requiring selective modifications. Standard Fmoc-SPPS employs acid-labile groups (tBu, Trt, Pbf) for side-chain protection that are cleaved simultaneously during final resin cleavage. However, Fmoc-cycloleucine's compatibility with silane scavengers enables innovative multi-step deprotection strategies for peptides containing sensitive residues (Cys, Trp, Met) [3] [5].
For peptides requiring disulfide bond formation prior to final cleavage, the triphenylmethyl (Trt) protecting group for cysteine allows selective deprotection under mild oxidative conditions. Treatment with silver acetate (5 equiv in DMF) or iodine (0.5% solution in DMF) specifically removes Trt from Cys residues while preserving other acid-labile groups. This enables on-resin disulfide formation between appropriately positioned cysteine residues. The cycloleucine moiety remains stable during these treatments due to its absence of oxidizable side chains, making it an ideal structural element in such protocols [3]. After disulfide formation, the peptide can be cleaved under standard conditions to remove remaining protecting groups.
Table 3: Deprotection and Oxidation Protocols Compatible with Fmoc-Cycloleucine
Functional Group | Protecting Group | Selective Deprotection Reagent | Compatibility with Cycloleucine | Scavenger Recommendation |
---|---|---|---|---|
Cysteine | Trt | 1% TFA/TIS (5 min) or AgOAc | Excellent | TIS/TES |
Cysteine | Acm | I₂ (0.05-0.1 M in MeOH/H₂O) | Excellent | None required |
Tryptophan | Boc | TFA/TIS (95:5) | Excellent | Triethylsilane |
Methionine | None | N/A | Excellent | EDT/thioanisole |
Aspartic Acid | OtBu | Piperidine/DMF (risk) | Excellent | HOBt to prevent aspartimide |
Final global deprotection and cleavage from resin-bound peptides containing Fmoc-cycloleucine requires tailored TFA cocktails to prevent cationic side reactions. The standard Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol [82.5:5:5:5:2.5]) effectively prevents alkylation of sensitive residues but introduces highly odorous components. Modern alternatives include TFA/TIS/water (95:2.5:2.5) or TFA/TES/water (94:3:3), where silane scavengers effectively trap carbocations generated during deprotection. Trialkylsilanes (TIS, TES) demonstrate particular efficiency at quenching triphenylmethyl cations liberated from Trt-protected residues and are strongly recommended when cycloleucine is present near such groups [3].
For peptides containing multiple arginine residues (Pbf-protected), extended cleavage times (3-6 hours) are required for complete removal. Under these conditions, the cycloleucine residue demonstrates superior chemical inertness compared to methionine or tryptophan residues, which require specialized protection. Following cleavage, oxidative folding of disulfide-rich peptides benefits from cycloleucine's ability to restrict conformational flexibility, promoting correct pairing. Standard redox buffers (0.1 M Tris-HCl, pH 8.0, 1 mM EDTA, 0.3 mM oxidized glutathione, 3 mM reduced glutathione) effectively produce correctly folded structures without affecting the cycloleucine moiety [3] [4].
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6